![molecular formula C27H23BrN6O3S B2414034 1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone CAS No. 899348-67-5](/img/structure/B2414034.png)
1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone
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Overview
Description
The compound “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” is a complex organic molecule. It contains a triazoloquinazolinone core, which is a type of heterocyclic compound . These types of compounds are often found in both natural and synthetic biologically active compounds .
Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific structure of “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” would require more detailed analysis.Chemical Reactions Analysis
The chemical reactions involving triazoloquinazolinone compounds can be complex and varied. The derivatization of the triazole ring is based on the phenomenon of bioisosteres, in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Scientific Research Applications
- In Vivo Effects : In mice, UTBinh-14 decreases maximum urinary urea concentration and increases urination volume, making it relevant for diuresis studies .
Anti-HIV-1 Potential
While not directly related to UT-B inhibition, indole derivatives (including UTBinh-14) have shown promise in anti-HIV-1 research. Molecular docking studies suggest their potential as anti-HIV agents .
Triazoloquinazolinone Scaffold
The triazoloquinazolinone scaffold, to which UTBinh-14 belongs, is a versatile template for biologically active compounds. Here’s why:
Triazole-Fused Pyrazines and Pyridazines
UTBinh-14 contains a triazole ring, which is relevant to the synthesis of triazole-fused pyrazines and pyridazines. Key points:
Future Directions
The future directions for research on “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” and similar compounds could involve the development of more effective and potent medicinal agents . This could include further exploration of their antimicrobial properties, as well as their potential uses in other areas of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .
Mode of Action
This compound acts as a reversible UT-B-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . This means it competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
The inhibition of UT-B affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle occurs in the liver and is critical for the removal of excess nitrogen from the body. By inhibiting UT-B, this compound disrupts the urea cycle, leading to changes in urea concentration and distribution in the body .
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests it could potentially be used to modulate urinary concentration and volume in conditions where these are abnormal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to bind to UT-B. Similarly, the presence of other substances that also bind to UT-B could influence the compound’s efficacy by competing for the same binding site. The compound’s stability could be affected by factors such as temperature and light .
properties
IUPAC Name |
1-[4-[4-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN6O3S/c1-18(35)19-6-10-21(11-7-19)32-14-16-33(17-15-32)25-23-4-2-3-5-24(23)34-26(29-25)27(30-31-34)38(36,37)22-12-8-20(28)9-13-22/h2-13H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWHLAQIECRVON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone |
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